molecular formula C14H19Cl3NO4P B11702931 Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate

Cat. No.: B11702931
M. Wt: 402.6 g/mol
InChI Key: QYMPYLVQPXQNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is a chemical compound with the molecular formula C14H19Cl3NO4P. It is known for its unique structure, which includes a trichloromethyl group, a benzoyl group, and a phosphonate ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding phosphonic acid, while substitution reactions could yield various substituted derivatives .

Scientific Research Applications

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethylphosphonate
  • Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate
  • Diethyl 3-methyl-5-((2,2,2-trichloro-1-(4-chlorobenzoyl)amino)ethyl)amino)-2,4-thiophenedicarboxylate

Uniqueness

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is unique due to the presence of the 3-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H19Cl3NO4P

Molecular Weight

402.6 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,19)

InChI Key

QYMPYLVQPXQNPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C)OCC

solubility

56.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.